molecular formula C7H13F2NO2S B2899585 [1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonamide CAS No. 2385716-93-6

[1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonamide

Cat. No. B2899585
CAS RN: 2385716-93-6
M. Wt: 213.24
InChI Key: ZLJKFEHURPJSBY-UHFFFAOYSA-N
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Description

“[1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonamide” is a chemical compound with the CAS Number: 2385716-93-6 . It has a molecular weight of 213.25 . The IUPAC name for this compound is (1-(1,1-difluoroethyl)cyclobutyl)methanesulfonamide . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for [1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonamide is 1S/C7H13F2NO2S/c1-6(8,9)7(3-2-4-7)5-13(10,11)12/h2-5H2,1H3,(H2,10,11,12) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

[1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonamide is a powder that is stored at room temperature . It has a molecular weight of 213.25 .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can be harmful if swallowed or inhaled, and may cause skin or eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of skin contact, wash with plenty of water . If inhaled, remove person to fresh air and keep comfortable for breathing . If in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

[1-(1,1-difluoroethyl)cyclobutyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO2S/c1-6(8,9)7(3-2-4-7)5-13(10,11)12/h2-5H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJKFEHURPJSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCC1)CS(=O)(=O)N)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonamide

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